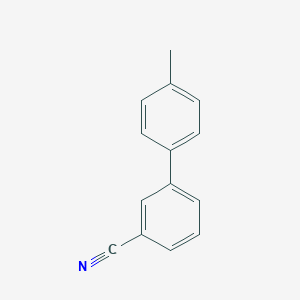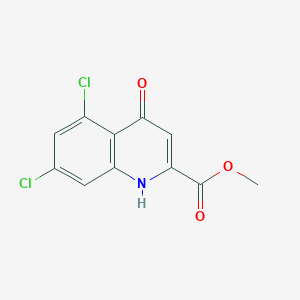
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 130613-19-3 . It has a molecular weight of 272.09 . The IUPAC name for this compound is methyl 5,7-dichloro-4-hydroxy-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is 1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) . This code provides a specific key to the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is a solid compound . It is stored in a dry room at normal temperature .
科学研究应用
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Antiviral Research
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment, washing thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if feeling unwell .
未来方向
While the exact future directions for research on “Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” are not specified in the literature, similar compounds have been studied for their potential as therapeutic agents . Therefore, future research could potentially explore the therapeutic potential of this compound.
属性
IUPAC Name |
methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDFGYHUHRIHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563517 |
Source


|
| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
130613-19-3 |
Source


|
| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



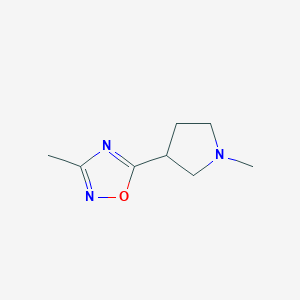
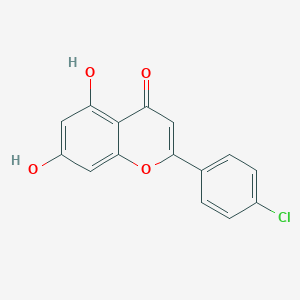




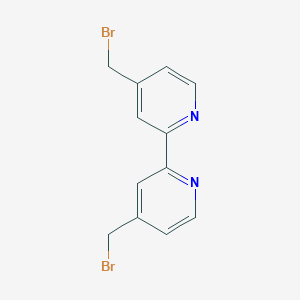
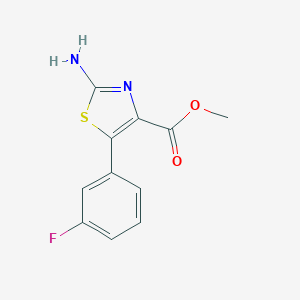
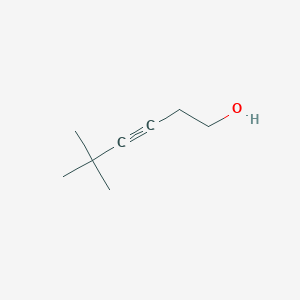
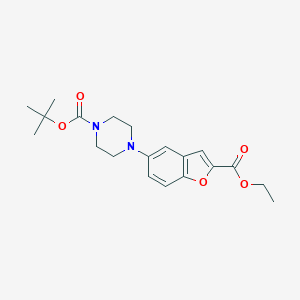
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
